Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-
Description
Structural Characterization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbonitrile
IUPAC Nomenclature and Systematic Identification
The systematic name 6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile follows IUPAC conventions by prioritizing the fused bicyclic system. The parent structure, imidazo[1,2-a]pyrimidine, consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. Numbering begins at the nitrogen atom in the imidazole ring (position 1), proceeds through the fused edge, and concludes at the pyrimidine ring (position 8). Substituents are assigned positions based on this numbering:
- Bromine at position 6 (pyrimidine ring).
- Cyano group at position 3 (imidazole ring).
The molecular formula is C₇H₃BrN₄ , with a molar mass of 223.03 g/mol . The SMILES notation (N#CC1=CN=C2N=CC(Br)=CN12 ) and InChIKey (CQAYHDDXFRXPGL-UHFFFAOYSA-N ) provide unambiguous representations of connectivity and stereoelectronic features.
Table 1: Key identifiers of 6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile
| Property | Value |
|---|---|
| CAS Registry Number | 1279815-16-5 |
| Molecular Formula | C₇H₃BrN₄ |
| Molar Mass | 223.03 g/mol |
| SMILES | N#CC1=CN=C2N=CC(Br)=CN12 |
| InChIKey | CQAYHDDXFRXPGL-UHFFFAOYSA-N |
Molecular Geometry and Crystallographic Analysis
The fused bicyclic system adopts a near-planar conformation due to aromatic π-delocalization across both rings. X-ray crystallographic data for analogous imidazo[1,2-a]pyrimidines reveal bond lengths consistent with aromaticity:
The bromine atom at position 6 introduces steric and electronic perturbations. Its van der Waals radius (1.85 Å) creates slight distortions in the pyrimidine ring, while its electron-withdrawing nature polarizes adjacent bonds. The cyano group at position 3 adopts a linear geometry (C≡N bond length: ~1.16 Å), orthogonal to the imidazole plane, minimizing steric clashes.
Table 2: Predicted bond lengths and angles
| Bond/Angle | Value |
|---|---|
| C3–C≡N | 1.16 Å |
| N1–C2 | 1.34 Å |
| C6–Br | 1.90 Å |
| Dihedral angle (C≡N) | 85–90° relative to imidazole |
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- C≡N stretch : 2220 cm⁻¹ (sharp).
- C–Br stretch : 560 cm⁻¹.
- Aromatic C–H bends: 750–850 cm⁻¹.
UV-Vis Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 223 [M]⁺.
- Isotopic pattern : Characteristic ¹:¹ ratio for bromine (⁷⁹Br/⁸¹Br) at m/z 223 and 225.
- Fragmentation : Loss of Br (Δ m/z = 80) yielding [C₇H₃N₄]⁺ (m/z 143).
Table 3: Summary of spectroscopic data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.9 (H-5), 8.2 (H-2), 7.5 (H-7) |
| ¹³C NMR | δ 139 (C-3), 112 (C-6), 118 (C≡N) |
| IR | 2220 cm⁻¹ (C≡N), 560 cm⁻¹ (C–Br) |
| UV-Vis | λ_max = 274 nm |
| MS | m/z 223 [M]⁺, 143 [M–Br]⁺ |
Tautomeric Forms and Electronic Delocalization
The imidazo[1,2-a]pyrimidine system exhibits tautomerism mediated by proton shifts at N1 and N4 positions. For 6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile, two dominant tautomers are possible:
- N1–H tautomer : Proton resides on the imidazole nitrogen.
- N4–H tautomer : Proton migrates to the pyrimidine nitrogen.
Density functional theory (DFT) calculations predict the N1–H tautomer is more stable by 4.2 kcal/mol due to conjugation between the cyano group and the imidazole ring. The bromine atom’s electron-withdrawing effect further stabilizes this form by polarizing the π-system.
Electronic Delocalization :
- The cyano group withdraws electron density from the imidazole ring, reducing aromaticity at C3.
- Bromine’s inductive effect enhances electrophilicity at C5 and C7, facilitating nucleophilic attacks.
Table 4: Tautomeric equilibrium parameters
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| N1–H | 0.0 | 82 |
| N4–H | +4.2 | 18 |
The Dimroth rearrangement, observed in related imidazo[1,2-a]pyrimidines under basic conditions, is suppressed in this derivative due to the electron-withdrawing cyano group, which destabilizes the ring-opened intermediate.
Structure
3D Structure
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-5-2-10-7-11-3-6(1-9)12(7)4-5/h2-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYHDDXFRXPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234254 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279815-16-5 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279815-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Bromoacetonitrile
A direct method involves treating 2-amino-5-bromopyrimidine with bromoacetonitrile in dimethylformamide (DMF) at 25–50°C for 2–24 hours. This one-pot reaction proceeds through nucleophilic attack of the amine on the α-carbon of bromoacetonitrile, followed by intramolecular cyclization to form the imidazo ring. The use of sodium bicarbonate as a base enhances yield (72–78%) by neutralizing HBr byproducts.
Reaction Conditions:
- Molar Ratio: 2-Amino-5-bromopyrimidine : Bromoacetonitrile = 1 : 1.2
- Solvent: Ethanol or methanol (4.5:5.8 w/w substrate-to-solvent ratio)
- Temperature: 25–50°C
Post-reaction workup includes ethyl acetate extraction, aqueous washing, and recrystallization using ethyl acetate/hexane (1:1 v/v) to achieve >98% purity.
Alternative α-Halocarbonyl Reagents
Bromopyruvic acid has been employed in analogous cyclocondensations under microwave irradiation (150°C, 30 minutes), yielding 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives. Subsequent decarboxylation with NaOH/EtOH at 60°C converts these intermediates into the target carbonitrile, though yields drop to 45–55%.
Halogenation and Functional Group Interconversion
Regioselective Bromination
For non-brominated precursors, electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C introduces bromine at the pyrimidine C6 position. This method requires a directing group (e.g., cyano) at C3 to ensure regioselectivity, achieving 65–70% yields.
Optimized Bromination Protocol:
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of 6-iodoimidazo[1,2-a]pyrimidine-3-carbonitrile with arylboronic acids under Pd(OAc)₂/tri(o-tolyl)phosphine catalysis provides access to diverse 6-aryl analogs. However, bromo-substituted variants are more efficiently prepared via direct cyclocondensation of brominated precursors.
Nitrile Group Incorporation
Bromoacetonitrile-Mediated Cyanation
As detailed in Section 1.1, bromoacetonitrile serves dual roles as a cyclizing agent and nitrile source. The reaction’s efficiency hinges on avoiding premature hydrolysis of bromoacetonitrile, necessitated by anhydrous conditions and controlled pH (pH 7–8).
Post-Synthetic Cyanation
For substrates lacking the nitrile group, treatment with CuCN in DMF at 120°C for 6 hours introduces the cyano moiety at C3. This method, however, is less favored due to side reactions (e.g., dimerization) and lower yields (40–50%).
Mechanistic Insights and Side Reactions
Dimroth Rearrangement Risks
Under basic conditions, imidazo[1,2-a]pyrimidines undergo Dimroth rearrangement, interconverting C2- and C3-substituted regioisomers. For example, heating 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in NaOH/MeOH induces isomerization to the C3-carboxylate, complicating nitrile group retention.
Mitigation Strategies:
Byproduct Formation
Competing Michael addition between 2-amino-5-bromopyrimidine and bromoacetonitrile generates non-cyclic adducts, which are minimized by maintaining a 1:1.2 substrate-to-reagent ratio.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives.
Reduction: Formation of imidazo[1,2-a]pyrimidine-3-methanol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable antimicrobial properties. A study synthesized several derivatives under microwave irradiation using aluminum oxide as a catalyst. The antimicrobial activity was evaluated against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Key Findings:
- The majority of synthesized compounds exhibited good antimicrobial activity.
- Compounds with halogen substituents (such as bromine) showed enhanced activity against Gram-positive bacteria and Candida albicans species.
- Molecular docking studies indicated promising binding modes with microbial targets, suggesting potential as therapeutic agents.
| Compound | Antimicrobial Activity | Target Organisms |
|---|---|---|
| 6-Bromo-Imidazo[1,2-a]pyrimidine | Moderate | Gram-positive bacteria |
| 6-Bromo-Imidazo[1,2-a]pyrimidine | Good | C. albicans |
Anti-inflammatory Properties
Research has indicated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory potential. A study conducted by Vidal et al. tested various derivatives on leukocyte functions and inflammatory responses induced by zymosan in mouse models.
Key Findings:
- Imidazo[1,2-a]pyrimidines were shown to modulate inflammatory responses effectively.
- The compounds were able to reduce leukocyte migration and inflammatory mediator release.
| Compound | Inflammatory Response | Mechanism |
|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivative | Reduced leukocyte migration | Inhibition of inflammatory mediators |
Antiviral Activity
The application of imidazo[1,2-a]pyrimidine derivatives extends to antiviral research. A recent study focused on their potential as inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Molecular docking studies were performed targeting the human ACE2 receptor and the spike protein.
Key Findings:
- The top-scoring compound exhibited high binding affinity to ACE2 and spike proteins (-9.1 kcal/mol).
- Promising drug-like characteristics were observed through ADMET predictions.
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivative | -9.1 | ACE2 |
| Imidazo[1,2-a]pyrimidine Derivative | -7.3 | Spike Protein |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations:
Core Ring Systems: Pyrimidine-based cores (e.g., imidazo[1,2-a]pyrimidine) exhibit higher nitrogen content compared to pyridine (imidazo[1,2-a]pyridine) or pyridazine (imidazo[1,2-b]pyridazine) derivatives. This influences aromaticity, hydrogen-bonding capacity, and solubility .
Functional Groups :
- Carbonitrile (-CN) : Present in the target compound and 6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile, this group increases electrophilicity and participates in dipolar interactions .
- Aldehyde (-CHO) : Found in 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, this group is more reactive than -CN, enabling condensation reactions .
- Ester (-COOEt) : In ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, the ester group enhances lipophilicity, affecting bioavailability .
Halogen Substitutions :
- Bromine at position 6 is common across compounds (e.g., ), offering a handle for further functionalization via cross-coupling reactions.
- Chlorine in 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine reduces steric bulk compared to bromine but may decrease electronic effects .
Physicochemical and Spectroscopic Properties
Key Observations:
Biological Activity
Imidazo[1,2-a]pyrimidine derivatives, including Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound class exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-, supported by relevant data tables and case studies.
Chemical Structure and Properties
Imidazo[1,2-a]pyrimidines are characterized by a fused bicyclic structure that incorporates nitrogen atoms in both rings. The presence of various substituents, such as the bromo and carbonitrile groups in the compound , significantly influences its biological activity.
1. Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial properties against various pathogens. A study synthesized a series of these compounds and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 6-bromo- | 3.12 | Staphylococcus aureus |
| 6-bromo- | 12.5 | Escherichia coli |
2. Anticancer Activity
Research has indicated that Imidazo[1,2-a]pyrimidine derivatives possess significant anticancer properties. For instance, molecular docking studies have shown that these compounds can effectively bind to cancer-related targets such as Aurora kinases and EGFR with binding affinities ranging from -7.3 to -9.1 kcal/mol . In vitro studies have demonstrated that certain derivatives inhibit cancer cell proliferation and induce apoptosis.
3. Anti-inflammatory Activity
A notable study assessed the anti-inflammatory potential of various imidazo[1,2-a]pyrimidine derivatives through in vitro assays on leukocyte functions. The results indicated that these compounds could modulate inflammatory responses effectively .
Case Study: Antibacterial Activity Evaluation
A comprehensive study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial efficacy against multiple strains of bacteria. The findings revealed that several compounds exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics like ciprofloxacin .
Case Study: Anticancer Mechanism Investigation
In another investigation focusing on the anticancer potential of imidazo[1,2-a]pyrimidines, researchers employed molecular docking techniques to elucidate the interaction between these compounds and cancer cell receptors. The study successfully identified lead compounds that showed enhanced selectivity towards cancer cell lines while exhibiting minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
